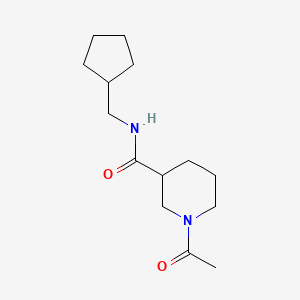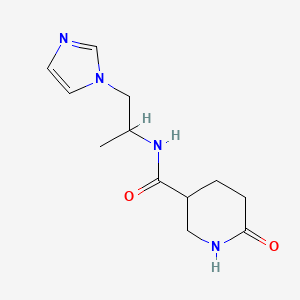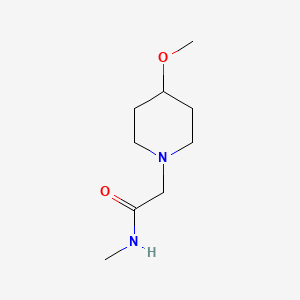
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
作用機序
The mechanism of action of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinases such as Akt and mTOR, which are known to be upregulated in cancer cells.
Biochemical and Physiological Effects
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide has been shown to have several biochemical and physiological effects. These include the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the suppression of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory properties and can modulate the immune response.
実験室実験の利点と制限
One of the major advantages of using N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for testing in cancer models. However, one of the limitations is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for testing.
将来の方向性
There are several future directions for research on N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to explore the potential applications of this compound in other areas such as immunotherapy and drug delivery. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide is a promising compound that has potential applications in medicine and biotechnology. Its potent anti-cancer properties and ability to modulate the immune response make it an ideal candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis method of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl) amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential applications in medicine and biotechnology. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-8-11(15-18-9)13(17)14-10-5-7-16-6-3-2-4-12(10)16/h8,10,12H,2-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOXAWJIVNFDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)

![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)
![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)